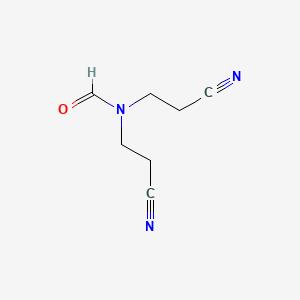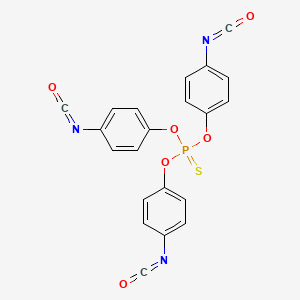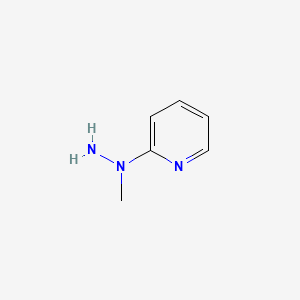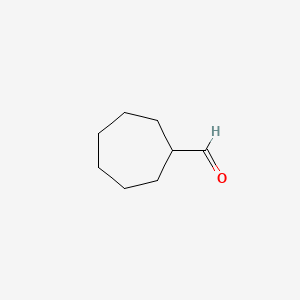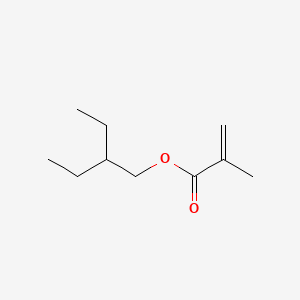
2,3-Bis(2-pyridyl)pyrazine
Vue d'ensemble
Description
2,3-Bis(2-pyridyl)pyrazine, also known as dpp, is a chemical compound with the empirical formula C14H10N4 . It has been employed as a building block for supermolecular molecules . It has been used in the preparation of luminescent complexes Ru(bpy)2(dpp)2+ and (bpy)2Ru-(dpp)Ru(bpp)24+ . It has also been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . For instance, it has been reported that in both the solid state and in solution, 2,3,5,6-tetrakis(2′-pyridyl)pyrazine (tpp) reacts with iodine to form charge-transfer complexes .Chemical Reactions Analysis
This compound participates in various chemical reactions . For example, it has been reported that it reacts with iodine to form charge-transfer complexes . It has also been used in the preparation of luminescent complexes and binary and ternary systems .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.26 . It has a melting point of 168-170 °C (lit.) . The predicted boiling point is 361.6±37.0 °C and the predicted density is 1.214±0.06 g/cm3 .Applications De Recherche Scientifique
Matériaux Luminescents
2,3-Bis(2-pyridyl)pyrazine: est largement utilisé comme bloc de construction pour les structures supramoléculaires, en particulier dans la création de complexes luminescents. Ces complexes, tels que Ru(bpy)2(dpp)2+ et (bpy)2Ru-(dpp)Ru(bpp)2 4+ où bpy est la 2,2'-bipyridine, présentent une luminescence qui est précieuse pour le développement de nouveaux matériaux pour les OLED et autres applications d'émission de lumière .
Chimie de Coordination
En chimie de coordination, This compound agit comme un ligand polyvalent formant des systèmes binaires et ternaires avec des métaux de transition comme V(IV)O et des ions Cu(II). Ces systèmes sont étudiés à l'aide de méthodes spectroscopiques, de la pH-potentiométrie et de techniques computationnelles, contribuant à notre compréhension des interactions métal-ligand .
Catalyse de l'Oxydation de l'Eau
This compound: fait partie des structures catalytiques pour l'oxydation de l'eau, une réaction essentielle pour la production de combustibles solaires. Il contribue à assembler des sous-unités photo-actives et catalytiquement actives dans des structures dinucléaires, améliorant l'efficacité des processus d'oxydation de l'eau qui sont fondamentaux dans la photosynthèse artificielle .
Méthodes Analytiques
En chimie analytique, les complexes à base de This compound sont explorés pour leur potentiel en analyse spectroscopique en raison de leur forte liaison avec divers ions métalliques. Cette propriété est utile pour développer de nouvelles méthodes analytiques pour détecter et quantifier les métaux dans les échantillons .
Recherche en Biochimie
This compound: est un élément essentiel dans la recherche en biochimie où ses complexes avec les métaux peuvent imiter les systèmes biologiques ou interférer avec les processus biologiques, fournissant des informations sur les fonctions enzymatiques et la conception de catalyseurs bio-inspirés .
Nanotechnologie
Dans le domaine de la nanotechnologie, This compound est utilisé pour créer des structures moléculaires avec des propriétés spécifiques. Ces nanostructures peuvent être utilisées dans le développement de capteurs, de dispositifs électroniques et comme composants dans des machines à l'échelle nanométrique .
Mécanisme D'action
Target of Action
The primary targets of 2,3-Bis(2-pyridyl)pyrazine are metal ions, specifically Vanadium (IV) Oxide (V(IV)O) and Copper (II) ions . This compound has been used in the preparation of binary and ternary systems with these ions .
Mode of Action
This compound interacts with its targets by acting as a ligand, forming complexes with the metal ions . It has been employed as a building block for supermolecular molecules . In the presence of these ions, it forms luminescent complexes .
Biochemical Pathways
Its role in the formation of luminescent complexes suggests that it may influence pathways related to light emission and energy transfer .
Pharmacokinetics
Its use in the formation of luminescent complexes suggests that it may have unique properties that allow it to interact with metal ions and participate in energy transfer processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to form luminescent complexes with metal ions . These complexes can emit light, which may have various applications in fields such as imaging and diagnostics .
Action Environment
The action of this compound is influenced by the presence of specific metal ions, such as V(IV)O and Cu (II) ions . The formation of luminescent complexes suggests that the compound’s action, efficacy, and stability may also be influenced by factors such as light and energy conditions .
Safety and Hazards
2,3-Bis(2-pyridyl)pyrazine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is incompatible with strong acids and strong oxidizing agents . The safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .
Analyse Biochimique
Biochemical Properties
2,3-Bis(2-pyridyl)pyrazine has been identified as a new organocatalyst, which has been utilized for the direct cross-coupling reactions of an aryl halide with unactivated arenes/heteroarenes via C(sp2)-H bond activation . This indicates that this compound can interact with various enzymes and proteins involved in these biochemical reactions .
Cellular Effects
It has been found that complexes containing this compound have high cytotoxicity activity on human breast cancer cell line MCF-7 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the in-situ formation of an aryl radical anion intermediate and progresses via a single electron transfer (SET) mechanism . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the substitution reactivity of complexes containing this compound increases due to an increase in the π-conjugation on the bridging chelate which facilitates π-back bonding . This suggests that the effects of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
In vivo toxicological assessments on zebrafish embryos revealed that all the Ru−Pt complexes containing this compound have poor embryo acute toxic effects over 96 hours post-fertilization .
Metabolic Pathways
It has been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions , suggesting that it may interact with enzymes or cofactors involved in these metabolic pathways.
Transport and Distribution
The coordination of Ru at one end of each of the complexes containing this compound enhances water solubility , suggesting that it may be transported and distributed within cells and tissues.
Subcellular Localization
Its involvement in the preparation of luminescent complexes suggests that it may be localized in specific compartments or organelles where these complexes exert their effects.
Propriétés
IUPAC Name |
2,3-dipyridin-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDTUCKEBDJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352116 | |
| Record name | 2,3-di(2-pyridyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25005-96-3 | |
| Record name | 2,3-Di-2-pyridinylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25005-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-di(2-pyridyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2-pyridyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,3-Bis(2-pyridyl)pyrazine (dpp) has the molecular formula C14H10N4 and a molecular weight of 234.26 g/mol.
A: Researchers frequently utilize techniques like 1H NMR, IR, UV-Vis absorption, and emission spectroscopy to characterize dpp and its metal complexes. [, , , , , , , , , ]
A: While dpp itself exhibits limited solubility in water, its metal complexes often demonstrate good stability in aqueous solutions. [, ]
A: The stability of dpp complexes can be influenced by the metal ion involved. For example, dinuclear [Ru([n]aneS4)] complexes bridged by dpp show varying stability of the Ru(II) oxidation state depending on the thiacrown ligand used. []
A: While dpp typically coordinates in a bidentate fashion, in complexes with technetium(V) and rhenium(V), DPQ uniquely forms a seven-membered chelate ring through bidentate coordination using its two pyridinic nitrogen atoms, leaving the quinoxaline nitrogens uncoordinated. []
A: Dpp-containing metal complexes have shown promise as photocatalysts for water reduction to produce hydrogen. Notably, Ru(II),Rh(III),Ru(II) trimetallic complexes bridged by dpp exhibit high turnover numbers and photostability in this application. [, ]
A: Studies have demonstrated that electron-withdrawing substituents on the terminal ligand of a 3 complex can increase the rate of chloride loss upon reduction, which in turn facilitates catalytic water reduction. []
A: Researchers have employed computational methods like Sparkle RM1 and PM7 to optimize the structures of dpp-containing lanthanide complexes and calculate spectroscopic parameters like Judd-Ofelt intensity parameters. [] Additionally, DFT calculations have been employed to study V(IV)O and Cu(II) complexes with dpp and other pyridine-based ligands. []
A: Substitutions on the dpp ligand can significantly alter the electrochemical and photophysical properties of its metal complexes. For instance, incorporating electron-withdrawing groups can shift reduction potentials and influence excited-state lifetimes. []
A: Yes, incorporating polyelectrolytes like poly(4-styrenesulfonate) (PSS) into aqueous solutions containing dpp-bridged Ru,Rh photocatalysts has been shown to significantly enhance their stability and efficiency for hydrogen production, even under aerobic conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



